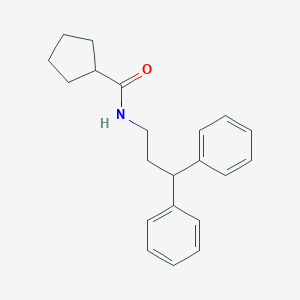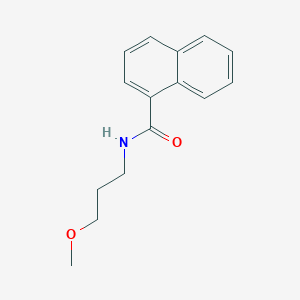![molecular formula C18H15FN2O4S B258767 N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide, also known as FSBA, is a chemical compound that has gained attention in scientific research due to its unique properties. FSBA is a sulfonamide-based compound that has been synthesized using various methods.
Mecanismo De Acción
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide inhibits the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase, by binding to their active sites. The inhibition of these enzymes leads to a decrease in the production of certain metabolites, which can have various effects on the body. This compound has also been reported to exhibit anti-inflammatory and anti-tumor properties, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been reported to inhibit the activity of acetylcholinesterase, which is involved in the regulation of nerve impulses. In addition, this compound has been reported to exhibit anti-inflammatory and anti-tumor properties, which can have various effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. This compound has also been reported to exhibit unique properties that make it a potential drug candidate for the treatment of various diseases. However, this compound has some limitations for lab experiments. It has been reported to have low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has been reported to have low bioavailability, which can limit its effectiveness as a drug candidate.
Direcciones Futuras
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has the potential to be a valuable drug candidate for the treatment of various diseases. Future research should focus on improving the synthesis methods to increase the purity and yield of this compound. In addition, further studies should be conducted to fully understand the mechanism of action of this compound. Future research should also focus on developing more advanced purification techniques to improve the purity of this compound. Finally, future research should focus on developing more effective delivery methods to improve the bioavailability of this compound.
Métodos De Síntesis
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with 2-furaldehyde followed by the reaction with sulfanilamide. Another method involves the reaction of 4-fluoroaniline with 2-furaldehyde followed by the reaction with p-toluene sulfonamide. These methods have been reported to yield high purity this compound. However, the purity of this compound can be improved by using more advanced purification techniques.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been extensively studied in scientific research due to its unique properties. It has been reported to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. This compound has also been reported to exhibit anti-inflammatory and anti-tumor properties. Due to its unique properties, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Propiedades
Fórmula molecular |
C18H15FN2O4S |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-3-(furan-2-ylmethylsulfamoyl)benzamide |
InChI |
InChI=1S/C18H15FN2O4S/c19-14-6-8-15(9-7-14)21-18(22)13-3-1-5-17(11-13)26(23,24)20-12-16-4-2-10-25-16/h1-11,20H,12H2,(H,21,22) |
Clave InChI |
MWQVCKRUSGVANJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)NC3=CC=C(C=C3)F |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)





![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)

